Patent-Corroborated Role as an Essential Intermediate in Pfizer Anticancer Agent Synthesis
2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) is explicitly validated as a critical building block in the synthesis of substituted bicyclic anticancer agents, as detailed in Pfizer patent US6284764 [1]. The patent describes methods of preparing compounds of formula 1, which are disclosed as having utility in treating abnormal cell growth [1]. The target compound serves as a specific nitroaromatic precursor that undergoes further functionalization to yield the pharmacologically active bicyclic cores described in the patent [2]. No alternative regioisomer or generic analog is claimed or exemplified as a viable substitute for this specific intermediate in the described synthetic routes.
| Evidence Dimension | Documented Use as a Specific Intermediate in a Validated Pharmaceutical Patent |
|---|---|
| Target Compound Data | Explicitly employed as a reactant and intermediate in the preparation of substituted bicyclic anticancer agents (Pfizer US6284764) |
| Comparator Or Baseline | 2-Methyl-1-nitro-4-phenoxybenzene (CAS 112880-83-8) and other structural analogs |
| Quantified Difference | Patent-validated vs. no documented or claimed utility in the same pharmaceutical synthetic sequence |
| Conditions | Patent US6284764; preparation of compounds of formula 1 for treating abnormal cell growth |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting oncology, this patent validation provides a verifiable, application-specific justification for selecting CAS 171349-95-4 over its regioisomer or unvalidated analogs.
- [1] Kath, J.C., et al. Substituted bicyclic derivatives useful as anticancer agents. U.S. Patent No. 6,284,764. Washington, DC: U.S. Patent and Trademark Office, 2001. View Source
- [2] yybyy.com. 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) - Patent Reference. View Source
